Cas no 853771-91-2 (4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
- CS-0212778
- 853771-91-2
- MFCD18398472
- AKOS015957091
- SCHEMBL2714223
- (4-Methoxy-3-(trifluoromethoxy)phenyl)methanol
- [4-methoxy-3-(trifluoromethoxy)phenyl]methanol
-
- MDL: MFCD18398472
- インチ: InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3
- InChIKey: XSWBFWDUPUANRL-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CO)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 222.05037863g/mol
- どういたいしつりょう: 222.05037863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.7Ų
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM319196-5g |
(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |
853771-91-2 | 95% | 5g |
$467 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283448-250mg |
(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |
853771-91-2 | 95+% | 250mg |
¥1148.00 | 2024-07-28 | |
abcr | AB350682-250mg |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, 97%; . |
853771-91-2 | 97% | 250mg |
€152.00 | 2025-02-22 | |
abcr | AB350682-1g |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, 97%; . |
853771-91-2 | 97% | 1g |
€324.00 | 2025-02-22 | |
Alichem | A014001453-250mg |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |
853771-91-2 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Apollo Scientific | PC302346-5g |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |
853771-91-2 | 5g |
£496.00 | 2025-02-21 | ||
Alichem | A014001453-1g |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |
853771-91-2 | 97% | 1g |
$1564.50 | 2023-08-31 | |
A2B Chem LLC | AH56048-5g |
(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |
853771-91-2 | 96% | 5g |
$880.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283448-1g |
(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |
853771-91-2 | 95+% | 1g |
¥2462.00 | 2024-07-28 | |
A2B Chem LLC | AH56048-250mg |
(4-Methoxy-3-(trifluoromethoxy)phenyl)methanol |
853771-91-2 | 96% | 250mg |
$97.00 | 2024-04-19 |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
4-Methoxy-3-(trifluoromethoxy)benzyl alcoholに関する追加情報
4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol: A Comprehensive Overview
4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol, also known by its CAS number 853771-91-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a benzyl alcohol backbone substituted with a methoxy group at the 4-position and a trifluoromethoxy group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable building block in various synthetic processes.
The synthesis of 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, achieving higher yields and better purity levels. These developments underscore the compound's importance in modern chemical manufacturing.
In terms of applications, 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol has been extensively studied for its potential in drug discovery. Its structure allows for diverse functionalization, enabling the creation of bioactive molecules with specific pharmacological properties. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them candidates for novel therapeutic agents. Additionally, its trifluoromethoxy group contributes to enhanced stability and bioavailability, which are critical factors in drug design.
The compound also finds utility in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its ability to undergo various substitution reactions makes it versatile in creating compounds with targeted pest control properties. Recent research has focused on optimizing these reactions to improve selectivity and reduce environmental impact, aligning with global sustainability goals.
From a materials science perspective, 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol serves as a precursor for advanced polymers and coatings. Its unique electronic properties make it suitable for applications in optoelectronics and high-performance materials. For instance, derivatives of this compound have been used to develop advanced materials with improved thermal stability and mechanical strength.
In terms of safety and handling, while 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol is not classified as a hazardous substance under standard conditions, proper precautions should be taken during synthesis and handling to ensure compliance with occupational health standards. Its chemical stability makes it relatively safe to handle compared to more reactive intermediates commonly used in organic synthesis.
The latest research on this compound has explored its role in green chemistry initiatives. By incorporating renewable feedstocks and utilizing biocatalysts, scientists aim to produce 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol in a more sustainable manner. These efforts highlight the compound's potential as a key player in the transition towards greener chemical processes.
In conclusion, 4-Methoxy-3-(Trifluoromethoxy)Benzyl Alcohol, CAS number 853771-91-2, stands out as a versatile and valuable compound with applications across multiple industries. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, ensure its continued relevance in both academic research and industrial production.
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